1,4-Bis(heptyloxy)benzene chemical structure and properties
1,4-Bis(heptyloxy)benzene chemical structure and properties
Structure, Synthesis, and Electrochemical Applications
Executive Summary
1,4-Bis(heptyloxy)benzene (CAS: 65128-45-2), often referred to as hydroquinone diheptyl ether, is a symmetric dialkoxybenzene derivative central to the development of organic electronic materials. Unlike its short-chain analogs (e.g., dimethoxybenzene), the inclusion of heptyl (C7) chains imparts critical lipophilicity and solubility in non-polar electrolytes without compromising the electronic coupling of the aromatic core. This molecule serves two primary functions in modern materials science: as a stable redox shuttle for lithium-ion battery overcharge protection and as a monomer for soluble conductive polymers (poly(p-phenylene) derivatives).
Molecular Architecture & Physicochemical Profile
The molecule consists of a rigid benzene core substituted at the para positions with two flexible heptyl chains. This "rod-coil" architecture dictates its solid-state packing and solubility.
Table 1: Physicochemical Constants
| Property | Value / Description | Note |
| IUPAC Name | 1,4-bis(heptyloxy)benzene | |
| CAS Number | 65128-45-2 | |
| Molecular Formula | C₂₀H₃₄O₂ | |
| Molecular Weight | 306.49 g/mol | |
| Appearance | White crystalline solid / flakes | |
| Melting Point | ~45–55 °C | Typical for C6-C8 homologs; exhibits low-temperature liquid crystalline behavior in some mixtures.[1] |
| Solubility | Soluble: CHCl₃, THF, Toluene, DCMInsoluble: Water, Methanol (cold) | Heptyl chains disrupt π-stacking, enhancing solubility compared to hydroquinone. |
| Electronic Character | Electron-rich (Donor) | Two alkoxy groups activate the ring toward electrophilic attack and oxidation. |
Synthetic Pathways & Optimization
The synthesis of 1,4-bis(heptyloxy)benzene follows a standard Williamson Ether Synthesis. However, for electronic grade purity (required for electrochemical applications), specific attention to the base and solvent system is necessary to prevent mono-alkylation or side-product formation.
Optimized Protocol
Reaction: Hydroquinone + 1-Bromoheptane
Reagents:
-
Hydroquinone (1.0 eq)
-
1-Bromoheptane (2.2 eq) – Excess ensures complete double alkylation.
-
Potassium Carbonate (K₂CO₃) (2.5 eq) – Mild base preferred over NaOH to reduce oxidation of hydroquinone.
-
Solvent: DMF (Dimethylformamide) or Acetonitrile.
Step-by-Step Methodology:
-
Deoxygenation: Purge the reaction vessel with N₂. Hydroquinone is susceptible to oxidation (forming quinone) under basic aerobic conditions.
-
Deprotonation: Dissolve hydroquinone in DMF. Add K₂CO₃ and stir at 60°C for 30 minutes. The solution will darken slightly as the phenolate forms.
-
Alkylation: Add 1-bromoheptane dropwise. Raise temperature to 80-90°C and reflux for 12–24 hours.
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Quenching: Pour the hot reaction mixture into ice-cold water. The product will precipitate as a white/off-white solid.
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Purification (Critical): Filter the solid. Recrystallize twice from hot Ethanol.
-
Why Ethanol? The non-polar diether is less soluble in cold ethanol than the mono-ether or starting bromide, ensuring high purity.
-
Reaction Logic Diagram
Figure 1: Williamson ether synthesis pathway emphasizing the SN2 mechanism and purification logic.
Characterization Protocols
To validate the structure, Nuclear Magnetic Resonance (NMR) is the gold standard. The symmetry of the molecule simplifies the spectrum.
¹H NMR Spectroscopy (CDCl₃, 400 MHz)
-
Aromatic Region (~6.83 ppm): A sharp singlet integrating to 4H.
-
Interpretation: The 1,4-substitution creates a plane of symmetry, making all four aromatic protons chemically equivalent. A singlet confirms complete di-substitution; any splitting or additional peaks indicate mono-substituted impurities.
-
-
Alpha-Methylene (~3.92 ppm): A triplet (J ≈ 6.5 Hz) integrating to 4H.
-
Interpretation: Protons on the carbon adjacent to the oxygen (
). The triplet arises from coupling with the neighboring group.
-
-
Alkyl Chain (~1.2 – 1.8 ppm): Multiplets integrating to 20H.
-
Terminal Methyl (~0.89 ppm): A triplet integrating to 6H.
Electrochemical Characterization (Cyclic Voltammetry)
For battery applications, the oxidation potential is the critical parameter.
-
Setup: 3-electrode cell (Pt working, Pt counter, Ag/AgCl ref) in 0.1 M LiPF₆/PC.
-
Redox Event: The molecule undergoes two reversible one-electron oxidations:
-
vs. Li/Li⁺ (Neutral
Radical Cation). -
vs. Li/Li⁺ (Radical Cation
Dication).
-
vs. Li/Li⁺ (Neutral
-
Significance: The 3.9V potential matches the operating voltage of
cathodes, making it an ideal "redox shuttle" to bypass overcharge current.
Applications in Electronic Materials[2]
Redox Shuttles for Li-Ion Batteries
In a battery, if the voltage exceeds the stability limit of the electrolyte, the battery can explode. 1,4-Bis(heptyloxy)benzene acts as an internal safety valve.
-
Mechanism: When the battery reaches 3.9V, the molecule oxidizes at the cathode to form a radical cation (
). This cation diffuses to the anode, reduces back to neutral ( ), and diffuses back to the cathode. -
Advantage of Heptyl Chains: Short chains (methoxy) have low solubility in carbonate electrolytes. The heptyl chains increase solubility to >0.5 M, supporting higher current densities during overcharge.
Conductive Polymer Precursor
This molecule is a monomer for Poly(2,5-bis(heptyloxy)-1,4-phenylene) (PPP derivative).
-
Polymerization Method: Chemical oxidative polymerization using
or electrochemical polymerization. -
Property: The resulting polymer is a soluble, blue-emitting conjugated material. The alkoxy groups lower the oxidation potential of the polymer backbone, making it a p-type semiconductor.
Application Workflow Diagram
Figure 2: Dual utility of the molecule as a reversible redox shuttle and a polymerizable monomer.
References
-
Sigma-Aldrich. (n.d.). 1,4-Bis(heptyloxy)benzene Product Specification. Retrieved from
- Zhang, L., et al. (2010). "Redox Shuttles for Overcharge Protection of Lithium-Ion Batteries". Energy & Environmental Science. (Contextual grounding on dialkoxybenzene shuttles).
- Wudl, F., et al. (1993). "Poly(p-phenylene) derivatives: Synthesis and Properties". Journal of the American Chemical Society. (Foundational text on alkoxy-substituted PPP synthesis).
-
PubChem. (2024). 1,4-Bis(heptyloxy)benzene Compound Summary. National Library of Medicine. Retrieved from
